

# Application Notes and Protocols for Aseptic Welding of C-Flex® Tubing

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to performing aseptic welding on **C-Flex**® thermoplastic elastomer (TPE) tubing, a critical process in biopharmaceutical manufacturing for creating sterile, closed systems.[1][2][3][4][5] Adherence to proper aseptic technique and validated procedures is paramount to prevent contamination and ensure product integrity.[6]

## **Introduction to Aseptic Tubing Welding**

Aseptic tube welding is a process that joins two separate lengths of thermoplastic tubing to create a sterile, permanent connection without compromising the sterility of the fluid path. This technique is widely used in bioprocessing for applications such as connecting single-use assemblies, transferring media and buffers, and cell culture operations.[7][8][9] **C-Flex**® tubing is a commonly used TPE specifically designed for its weldability and suitability in pharmaceutical and biopharmaceutical applications.[8][9][10][11][12]

The process typically involves a specialized sterile tube welder that utilizes a heated blade to simultaneously cut and melt the ends of the two tubing segments. The molten ends are then brought together under controlled pressure to form a homogenous weld.[3][7] This creates a closed system that maintains sterility, a crucial requirement for cGMP manufacturing.[4]

## **Equipment and Materials**



- Sterile Tube Welder: A variety of automated, tabletop sterile tube welders are commercially available.[7][13][14] These devices are designed for use in cleanroom environments and often feature pre-programmed settings for specific tubing types and sizes, including C-Flex®.[7][15]
- **C-Flex**® Tubing: Ensure the **C-Flex**® tubing is of the correct formulation (e.g., **C-Flex**® 374) and dimensions for the intended application and compatible with the sterile welder.[10][15] [16][17] Tubing should be sourced from a reputable supplier and properly stored to avoid damage or contamination.
- Tubing Holders/Inserts: Use the correct size tube holders or inserts that correspond to the outer diameter of the **C-Flex**® tubing being welded.[18][19] Using incorrect holders can lead to poor weld quality and potential for contamination.[18][19]
- Sterile Wipes and Disinfectant: 70% isopropyl alcohol or a similar disinfectant is required for sanitizing the sterile welder surfaces and tubing prior to welding.
- Personal Protective Equipment (PPE): Appropriate PPE, including sterile gloves, gown, and mask, should be worn to maintain an aseptic environment.

# **Experimental Protocols**Pre-Welding Preparation

- Work Area Decontamination: Ensure the welding procedure is performed in a clean and controlled environment, such as a laminar flow hood or a biological safety cabinet, to minimize the risk of contamination.[7]
- Welder Set-Up:
  - Place the sterile tube welder on a stable, level surface.
  - Power on the device and allow it to complete its self-check and warm-up sequence as specified by the manufacturer.
  - Select the appropriate pre-programmed setting for the specific C-Flex® tubing formulation and size being used.[7][15] If custom settings are required, they must be validated.



- Tubing Preparation:
  - Visually inspect the C-Flex® tubing for any defects such as kinks, cuts, or occlusions.
  - Using sterile gloves, wipe the exterior of the tubing ends to be welded with a sterile, lintfree wipe saturated with 70% isopropyl alcohol. Allow the alcohol to evaporate completely before proceeding.
  - Ensure there is sufficient tubing length on both sides of the intended weld to allow for proper handling and connection to other components.[18][19]

### **Aseptic Welding Procedure**

- Loading the Tubing:
  - Following the welder manufacturer's instructions, open the device's cover and securely place the correct size tube holders into the designated positions.
  - Carefully insert the ends of the two C-Flex® tubing segments into the tube holders, ensuring they are properly seated and aligned.
- Initiating the Welding Cycle:
  - Close the welder's cover to initiate the automated welding cycle.
  - The welder will execute a pre-programmed sequence which typically includes:
    - Blade Heating (Depyrogenation): The cutting blade is heated to a high temperature (e.g., >400°C) to ensure sterility and depyrogenation before being cooled to the optimal welding temperature.
    - Cutting and Welding: The heated blade cuts through both tubing ends, and the molten ends are then precisely brought together to form the weld.[3]
    - Cooling: The newly formed weld is allowed to cool and solidify.
- Weld Completion and Removal:



- Once the welding cycle is complete, the welder will provide an indication (e.g., an audible beep or a visual signal).
- Open the cover and carefully remove the welded tubing from the holders.
- · Post-Weld Inspection:
  - Visually inspect the weld for integrity. A good weld should be smooth, uniform, and free of any visible defects, such as pinholes, bubbles, or misalignment.
  - Gently flex the tubing at the weld to ensure it is secure.

#### **Data Presentation: Weld Performance**

The integrity of aseptic welds is critical and can be quantified through various physical tests. The following tables summarize representative performance data for welds involving **C-Flex**® 374 tubing.

Table 1: Burst Pressure Testing of Welded Tubing

Tubing Combination	Sterilization Method	Average Burst Pressure (psi)
C-Flex® 374 to C-Flex® 374	Gamma Irradiated	74.03[17]
C-Flex® 374 to C-Flex® 374	Gamma Irradiated	77.33[20]
C-Flex® 374 to C-Flex® 374	Gamma Irradiated & Autoclaved	75.53[17]

Table 2: Tensile Strength Testing of Welded Tubing



Tubing Combination	Sterilization Method	Average Maximum Tensile Load (lbf)
C-Flex® 374 to C-Flex® 374	Gamma Irradiated	13.99[17]
C-Flex® 374 to C-Flex® 374	Gamma Irradiated	14.22[20]
C-Flex® 374 to C-Flex® 374	Gamma Irradiated & Autoclaved	13.99[17]

### **Visualizations**

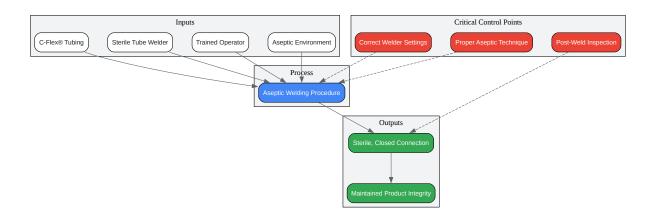
The following diagrams illustrate the key workflows and logical relationships in the aseptic welding process.



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Caption: Aseptic Welding Workflow Diagram.





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Caption: Logical Relationships in Aseptic Welding.

### Conclusion

Aseptic welding of **C-Flex**® tubing is a robust and reliable method for creating sterile connections in biopharmaceutical manufacturing. By following validated protocols, utilizing appropriate equipment, and adhering to strict aseptic techniques, researchers, scientists, and drug development professionals can ensure the integrity and sterility of their processes. The data presented demonstrates the strength and reliability of welds performed on **C-Flex**® tubing, supporting its widespread use in the industry.



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